N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide
Overview
Description
N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide is a heterocyclic compound with a complex structure. It combines a pyrazole ring, a thiazole ring, and an isobutyramide functional group. The compound’s systematic name reflects its substituents and connectivity.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. However, specific details would require a thorough review of relevant literature.
Molecular Structure Analysis
The molecular structure of N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide comprises interconnected rings and substituents. Computational methods, X-ray crystallography, and spectroscopic techniques provide insights into its geometry, bond lengths, and angles.
Chemical Reactions Analysis
The compound may participate in diverse chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Investigating its reactivity with various reagents and conditions sheds light on its behavior.
Physical And Chemical Properties Analysis
Physicochemical properties, including solubility, melting point, and stability, impact its utility. Experimental measurements and theoretical calculations contribute to this analysis.
Scientific Research Applications
Synthesis and Structural Characterization
Research into related compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been conducted. These studies focus on the synthesis and structural characterization using techniques like single crystal diffraction. This helps in understanding the molecular structures and possible applications of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical Analysis and Molecular Docking Studies
Studies involving compounds such as 5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one have utilized quantum chemical analysis and molecular docking. These techniques provide insights into the molecular reactivity, electronic properties, and potential pharmaceutical importance of these compounds (Venil et al., 2021).
Computational and Electrochemical Analysis
Research on compounds like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole have involved computational and electrochemical analysis to study their corrosion inhibition behavior. This area of study explores the practical applications of such compounds in preventing metal corrosion (Saraswat & Yadav, 2020).
Anticancer and Antimicrobial Activity Studies
Investigations into compounds like 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile have shown selective antimicrobial activity, demonstrating their potential in pharmacological applications (Shanmugapriya et al., 2021).
Safety And Hazards
Assessing safety involves evaluating toxicity, environmental impact, and handling precautions. Safety data sheets and toxicity studies inform risk assessments.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Structure-Activity Relationship : Explore modifications to enhance efficacy.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
- Formulation Development : Optimize delivery systems.
- Toxicology Studies : Ensure safety profiles.
: Scientific Literature
properties
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide | |
CAS RN |
1338247-35-0 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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